2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

Catalog No.
S1939238
CAS No.
137929-07-8
M.F
C4H4F3N3S
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

CAS Number

137929-07-8

Product Name

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazine

Molecular Formula

C4H4F3N3S

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C4H4F3N3S/c5-4(6,7)2-1-11-3(9-2)10-8/h1H,8H2,(H,9,10)

InChI Key

GZQDHSNBIWPOIA-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)NN)C(F)(F)F

Canonical SMILES

C1=C(N=C(S1)NN)C(F)(F)F
  • Medicinal Chemistry

    The presence of the hydrazinyl group suggests potential for the molecule to be explored as a scaffold for drug discovery. Hydrazinofuran derivatives have been investigated for their anticonvulsant and antibacterial properties []. The trifluoromethyl group can also influence the biological activity of molecules []. Further research would be needed to determine if 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole exhibits any specific medicinal properties.

  • Material Science

    Heterocyclic compounds containing nitrogen and sulfur atoms can be useful building blocks for the development of novel functional materials. The thiazole ring is a common component in various materials, including conducting polymers and organic semiconductors []. The trifluoromethyl group can also influence the material properties []. Investigation into the synthesis and properties of polymers or other materials incorporating 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole could be a potential area of research.

  • Organic Chemistry

    The molecule presents an interesting structure for studies in organic chemistry. The combination of the hydrazinyl and trifluoromethyl groups might be of interest for exploring new synthetic transformations or reactivity patterns.

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring, which incorporates both nitrogen and sulfur atoms. The trifluoromethyl group at the 4-position enhances the compound's reactivity and lipophilicity, making it an interesting candidate for various chemical and biological applications. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties, largely due to the unique electronic and steric effects imparted by their heteroatoms .

Typical of thiazole derivatives, including:

  • Nucleophilic Substitution: The nitrogen atom in the hydrazine moiety can act as a nucleophile.
  • Cyclization Reactions: It can participate in cyclization with various electrophiles, leading to the formation of more complex structures.
  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones, which may further undergo transformations .

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole exhibits significant biological activities. Studies have shown its potential as an antibacterial agent and its ability to inhibit various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its potency by improving membrane permeability and bioavailability. Additionally, thiazole derivatives have been linked to various mechanisms of action, including enzyme inhibition and interference with cellular signaling pathways .

The synthesis of 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole generally involves:

  • Formation of Thiazole Ring: This can be achieved through methods such as Hantzsch synthesis or cyclization of thiosemicarbazones.
  • Introduction of Trifluoromethyl Group: This is often done using trifluoroacetic anhydride or similar reagents during the synthesis process.
  • Hydrazine Substitution: The hydrazine moiety is typically introduced via a condensation reaction with appropriate carbonyl compounds .

The compound finds applications in various fields:

  • Pharmaceuticals: Due to its antibacterial and anticancer properties, it is being explored as a potential drug candidate.
  • Agriculture: Its antimicrobial activity makes it suitable for use in crop protection products.
  • Chemical Research: It serves as a building block for synthesizing other complex thiazole derivatives .

Interaction studies indicate that 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole can interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to form stable complexes with proteins has been demonstrated, suggesting potential for use in drug design where targeted delivery is crucial. Additionally, studies have shown that it can effectively modulate gene expression related to antibacterial activity .

Several compounds share structural similarities with 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Hydrazinyl-5-(trifluoromethyl)-1,3-thiazoleDifferent substitution pattern on thiazoleEnhanced reactivity due to different positioning
2-AminothiazoleLacks hydrazine functionalityKnown for broad-spectrum antimicrobial activity
4-Amino-1,3-thiazoleContains an amino group instead of hydrazineExhibits different biological activities
2-Thiohydrazinyl-4-(trifluoromethyl)-1,3-thiazoleContains sulfur in the hydrazine moietyPotentially different reactivity profile

The uniqueness of 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole lies in its specific trifluoromethyl substitution and hydrazine functionality, which together enhance its biological activity and chemical reactivity compared to other thiazole derivatives .

XLogP3

1.4

Wikipedia

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

Dates

Modify: 2023-08-16

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